2-(4-Bromoanilino)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromoanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWOJXUVGYXFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303519 | |
| Record name | 2-(4-Bromoanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-38-1 | |
| Record name | NSC158698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromoanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Bromoanilino Benzoic Acid and Its Derivatives
Established Synthetic Pathways for Substituted Anilino-Benzoic Acids
The synthesis of substituted anilino-benzoic acids, a class of compounds featuring a secondary amine linking a benzoic acid and an aniline (B41778) moiety, relies on several robust methodologies. These approaches range from direct functionalization of the benzoic acid ring to the construction of the critical carbon-nitrogen bond through cross-coupling and condensation reactions.
Amination Reactions in Benzoic Acid Scaffold Construction
Direct amination of a pre-existing benzoic acid scaffold represents an efficient strategy for installing the required amino group. Modern synthetic methods have focused on transition metal-catalyzed C-H amination, which allows for the direct formation of C-N bonds at specific positions on the aromatic ring. A notable advancement is the rhodium(III)-catalyzed ortho-C(sp²)–H amination of benzoic acids. researchgate.netresearchgate.net In this approach, the carboxylic acid group itself acts as a directing group, guiding the amination process to the adjacent C-H bond with high selectivity. researchgate.netresearchgate.net This method provides a rapid and facile route to valuable anthranilic acid derivatives, which are key precursors for more complex anilino-benzoic acids. researchgate.netrsc.org These reactions often feature good functional group tolerance and can be performed under relatively mild conditions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for Anilino Moiety Formation
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-nitrogen (C-N) bonds. acs.orgresearchgate.net The Buchwald-Hartwig amination, in particular, has become a cornerstone of modern organic synthesis for preparing aromatic amines. wikipedia.orgacs.org This reaction involves the coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org
The general mechanism proceeds through a catalytic cycle involving:
Oxidative addition of the aryl halide to a Pd(0) species.
Coordination of the amine to the palladium complex.
Deprotonation of the amine followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org
The development of various generations of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, BINAP) has been crucial to the reaction's success, allowing for the coupling of a vast range of aryl halides and amines under mild conditions with high efficiency. acs.orgwikipedia.orgbeilstein-journals.org This methodology's wide adoption is due to its broad substrate scope and high functional group tolerance, making it a go-to method for synthesizing complex anilino-benzoic acid derivatives in pharmaceutical and materials science research. acs.orgresearchgate.net
Condensation Reactions Utilizing Aromatic Amines
The Ullmann condensation, a classical copper-promoted reaction, provides a traditional pathway for the formation of aryl-heteroatom bonds, including C-N linkages. wikipedia.orgnih.gov The specific application for synthesizing N-aryl anilines is often referred to as the Goldberg reaction. wikipedia.org This method typically involves the reaction of an aryl halide with an amine at elevated temperatures in the presence of a copper catalyst (often copper metal or a copper(I) salt) and a base. wikipedia.orgnih.gov
A representative Goldberg reaction is the coupling of an aniline with a halobenzoic acid. wikipedia.org While effective, traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can facilitate the reaction. wikipedia.org Despite the development of milder, palladium-catalyzed alternatives, the Ullmann condensation remains a relevant and valuable method, particularly for specific substrates where palladium-based methods may be less effective. organic-chemistry.org
Targeted Synthetic Strategies for 2-(4-Bromoanilino)benzoic Acid
The direct synthesis of this compound is effectively achieved through a copper-catalyzed Ullmann-Goldberg condensation reaction. This specific strategy is a practical application of the principles outlined in the previous section.
The synthesis involves the reaction between 2-chlorobenzoic acid and 4-bromoaniline (B143363). tubitak.gov.tr The reaction is conducted in the presence of a base, such as potassium hydroxide (B78521) (KOH), and is catalyzed by copper. wikipedia.org In a typical procedure, the reactants are heated, often in a high-boiling point solvent, to facilitate the nucleophilic substitution of the chlorine atom on the benzoic acid ring by the amino group of the 4-bromoaniline. The resulting product, this compound, precipitates from the reaction mixture upon acidification. tubitak.gov.tr
Synthesis of Coordination Compounds Incorporating this compound as a Ligand
The carboxylate and secondary amine functionalities of this compound make it an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal centers, forming stable complexes with interesting structural and potentially functional properties.
Synthesis of Organotin(IV) Complexes
A series of organotin(IV) complexes have been successfully synthesized using this compound as a bidentate ligand. tubitak.gov.trindexacademicdocs.org The synthesis is generally carried out under an inert atmosphere due to the moisture sensitivity of the organotin reagents. tubitak.gov.tr
The general procedure involves two main steps:
The ligand, this compound, is first suspended in a dry solvent like toluene (B28343) and treated with triethylamine. The mixture is refluxed to form the triethylammonium (B8662869) 2-[(4-bromoanilino)carboxyl]benzoate salt in situ. tubitak.gov.tr
To this solution, a diorganotin(IV) dichloride (R₂SnCl₂) or a triorganotin(IV) chloride (R₃SnCl) is added. The mixture is then refluxed for several hours (typically 8-10 hours). tubitak.gov.trglobalresearchonline.net
During the reflux, the triethylammonium chloride byproduct precipitates and is removed by filtration. The solvent is then removed from the filtrate, yielding the solid organotin(IV) complex, which can be further purified by recrystallization. globalresearchonline.net This methodology has been used to synthesize a variety of complexes with different organic groups attached to the tin atom. tubitak.gov.trtubitak.gov.tr
| General Formula | Alkyl/Aryl Group (R) | Reference |
|---|---|---|
| R₂SnL₂ | Methyl (Me) | tubitak.gov.tr |
| Ethyl (Et) | tubitak.gov.tr | |
| Butyl (Bu) | tubitak.gov.tr | |
| Phenyl (Ph) | tubitak.gov.tr | |
| Benzyl (Bz) | tubitak.gov.tr | |
| R₃SnL | Methyl (Me) | tubitak.gov.tr |
| Butyl (Bu) | tubitak.gov.tr | |
| Phenyl (Ph) | tubitak.gov.tr | |
| Benzyl (Bz) | tubitak.gov.tr |
L = 2-(4-Bromoanilino)benzoate
Preparation of Transition Metal Complexes and Schiff Base Derivatives
The structure of this compound contains donor atoms, specifically the nitrogen of the secondary amine and the oxygen atoms of the carboxyl group, which make it a potential ligand for forming coordination complexes with transition metals. Similarly, related bromoaniline and aminobenzoic acid precursors can be converted into more complex ligands, such as Schiff bases, which then coordinate with metal ions.
The synthesis of transition metal complexes typically involves the reaction of a ligand with a metal salt in a suitable solvent. For instance, new transition metal complexes of Ni(II), Zn(II), and Cd(II) have been synthesized using ligands derived from 3- or 4-bromobenzoic acid hydrazide. nanobioletters.com These ligands, acting as monobasic and tridentate agents, coordinate with the metal ions through the enolate oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. nanobioletters.com The general procedure involves refluxing the ligand and the metal salt (such as Ni(II), Zn(II), and Cd(II) chlorides) in an ethanolic solution. nanobioletters.com The resulting complexes often exhibit octahedral or tetrahedral geometries. nanobioletters.com
Schiff bases, compounds containing a carbon-nitrogen double bond (azomethine group), are readily formed by the condensation of a primary amine with an aldehyde or ketone. impactfactor.orgnih.gov For example, Schiff bases can be prepared from 4-bromoaniline by reacting it with an appropriate aldehyde, such as 3,5-dichloro salicylaldehyde, in ethanol (B145695) with a catalytic amount of acetic acid. internationaljournalcorner.com These Schiff base ligands can then be used to synthesize metal complexes. The coordination typically occurs through the azomethine nitrogen and other donor atoms present in the ligand structure, such as the phenolic oxygen. internationaljournalcorner.comimist.ma
The synthesis of these complexes often involves refluxing the Schiff base ligand with a metal salt (e.g., chlorides of Cr(III), Cu(II), Zn(II)) in an alcoholic solution for several hours. impactfactor.org The resulting colored, crystalline products can then be characterized to determine their structure. impactfactor.org Studies on such complexes have proposed octahedral geometries where the ligand coordinates with the metal ion. impactfactor.org
| Derivative Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Schiff Base | 4-bromoaniline and 3,5-dichloro salicylaldehyde | Ethanol, acetic acid (catalyst), reflux 5 hours | 3,5-dichlorosalicylaldimino-4-bromoaniline | internationaljournalcorner.com |
| Transition Metal Complex | Schiff base ligand and Co(II), Cu(II), Mn(II), Zn(II) salts | Ethanol, reflux | 1:2 metal-ligand complexes | internationaljournalcorner.com |
| Schiff Base Metal Complex | Ligand from 4-bromo-2,6-dimethylaniline (B44771) and metal salts (CrCl₃·6H₂O, CuCl₂·2H₂O, ZnCl₂) | Absolute ethanol, reflux 4-8 hours | Octahedral Cr(III), Cu(II), and Zn(II) complexes | impactfactor.org |
| Transition Metal Complex | 4-bromo-benzoic acid hydrazide-derived ligand and Ni(II), Zn(II), Cd(II) salts | Ethanol, reflux 7 hours | Octahedral and tetrahedral complexes | nanobioletters.com |
Synthetic Approaches for Related Brominated Benzoic Acid Derivatives
The synthesis of brominated benzoic acid derivatives related to this compound often involves classic coupling reactions to form carbon-nitrogen or carbon-carbon bonds. The Ullmann condensation and the Suzuki-Miyaura coupling are two prominent examples of such transformations.
The Ullmann condensation , specifically the Goldberg reaction variant, is a copper-catalyzed method for forming C-N bonds. wikipedia.org This reaction couples an aryl halide with an amine. wikipedia.org For instance, the parent compound, 2-phenylaminobenzoic acid, can be synthesized by reacting 2-chlorobenzoic acid with aniline in the presence of a copper catalyst. acs.org This method traditionally requires high temperatures (often over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups. wikipedia.org Modifications using soluble copper catalysts with ligands like diamines have allowed for milder reaction conditions. wikipedia.org This approach has been used to synthesize various N-aryl glycine (B1666218) derivatives by reacting o-halobenzoic acids with glycine. mdpi.com
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgnih.gov This reaction has become a powerful tool for creating biaryl compounds. For example, bromobenzoic acids can be coupled with various aryl boronic acids to produce biphenyl (B1667301) carboxylic acids. rsc.org The Suzuki reaction generally proceeds under milder conditions than the Ullmann condensation and has a high tolerance for a wide variety of functional groups. mdpi.com A typical catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product. libretexts.org
| Method | Reaction Type | Key Reactants | Catalyst | Bond Formed | Typical Conditions | Reference |
|---|---|---|---|---|---|---|
| Ullmann Condensation (Goldberg Reaction) | Nucleophilic Aromatic Substitution | Aryl Halide (e.g., bromobenzoic acid) + Amine | Copper (powder or salts) | C-N (Aryl-Amine) | High temperature (>200°C), polar solvents | wikipedia.orgacs.org |
| Suzuki-Miyaura Coupling | Cross-Coupling | Aryl Halide (e.g., bromobenzoic acid) + Arylboronic Acid | Palladium complex (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl) | Milder temperatures, often with a base and in aqueous/organic solvent mixtures | libretexts.orgrsc.org |
Advanced Structural and Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy of 2-(4-Bromoanilino)benzoic acid and its derivatives provides significant insight into its molecular structure. The analysis of its organotin(IV) complexes, where this compound acts as a ligand (L), reveals key vibrational frequencies. tubitak.gov.trindexacademicdocs.orgtubitak.gov.tr
The IR spectrum of the free ligand, this compound, shows a distinct band for the N-H stretching vibration. The carboxyl group is identified by the stretching vibrations of the C=O and C-O bonds. Upon complexation with organotin moieties, significant shifts in the carboxylate stretching frequencies are observed. The asymmetric ν(COO) and symmetric ν(COO) stretching vibrations are particularly informative. The difference (Δν) between the asymmetric and symmetric COO stretching frequencies can help in determining the coordination mode of the carboxylate group to the tin atom. tubitak.gov.tr
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| ν(N-H) | ~3310 | Amine |
| ν(C=O) | ~1670 | Carboxylic Acid |
| νasym(COO) | ~1580-1600 | Carboxylate |
| νsym(COO) | ~1380-1400 | Carboxylate |
This table presents typical FTIR absorption bands for the key functional groups in this compound, with data derived from studies on its complexes. tubitak.gov.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of this compound by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the environment of its protons. In its organotin(IV) complexes, the aromatic protons of the benzoate (B1203000) and anilino rings show distinct signals. tubitak.gov.trindexacademicdocs.orgtubitak.gov.tr The protons of the benzoic acid ring and the bromoaniline ring typically appear as multiplets in the aromatic region of the spectrum. The chemical shift values are influenced by the electron-withdrawing bromine atom and the carboxyl group. The proton of the secondary amine (N-H) group also gives a characteristic signal. tubitak.gov.tr
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8 - 8.2 | Multiplet (m) |
| Amine Proton (N-H) | ~9.5 | Singlet (s) |
This table summarizes the expected ¹H NMR chemical shifts for this compound based on data from its organotin complexes. tubitak.gov.tr
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the carboxyl carbon, the carbon atoms of the two aromatic rings, and the carbon atom bonded to bromine. tubitak.gov.trindexacademicdocs.orgtubitak.gov.trdocbrown.info The carboxyl carbon (C=O) is typically found at a downfield chemical shift due to the deshielding effect of the oxygen atoms. docbrown.info The aromatic carbons resonate in a specific range, with their exact shifts determined by the substituents on the rings. tubitak.gov.tr
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Carboxyl Carbon (C=O) | ~170.1 |
| Aromatic Carbons | 113 - 148 |
| Carbon attached to Bromine (C-Br) | ~113.8 |
This table outlines the characteristic ¹³C NMR chemical shifts for this compound, with data referenced from studies on its organotin derivatives. tubitak.gov.tr
Multinuclear NMR Spectroscopy (e.g., ¹¹⁹Sn NMR for Organotin Complexes)
When this compound is used as a ligand to form organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for investigating the coordination environment around the tin atom. tubitak.gov.trindexacademicdocs.orgtubitak.gov.tr The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. rsc.orgnih.gov For a series of di- and triorganotin(IV) derivatives of this compound, the ¹¹⁹Sn NMR chemical shifts have been reported. tubitak.gov.trtubitak.gov.tr These studies propose the coordination geometry around the tin atom in both solid and solution states based on the spectroscopic results. indexacademicdocs.orgtubitak.gov.tr The data from these complexes, with general formulas R₂SnL₂ and R₃SnL (where L is the deprotonated 2-(4-bromoanilino)benzoate), indicate different coordination environments depending on the organic (R) groups attached to the tin. tubitak.gov.tr
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is employed to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which helps in structural confirmation. In the analysis of its organotin(IV) derivatives, the molecular ion peaks are typically observed, albeit sometimes with low intensity. tubitak.gov.tr
The fragmentation pattern for the organotin complexes provides insight into the stability of the ligand itself. A common fragmentation pathway involves the successive loss of the organic (R) groups from the tin atom, followed by the elimination of carbon dioxide (CO₂) from the 2-(4-bromoanilino)benzoate ligand. tubitak.gov.tr This indicates a primary cleavage of the Sn-C bonds, followed by decarboxylation of the ligand backbone. For the free acid, fragmentation would likely involve the loss of a hydroxyl radical (•OH) and a subsequent loss of carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the C-N bond. docbrown.infolibretexts.org The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for bromine-containing fragments.
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis
The electronic absorption spectrum of a molecule is dictated by its chromophores, which are the parts of the molecule that absorb light, and auxochromes, which are groups that modify the absorption of chromophores. In this compound, the primary chromophoric system is composed of the two aromatic rings (the benzoic acid moiety and the bromoaniline moiety) and the delocalized π-systems within them.
The principal electronic transitions observed in molecules of this type are π → π* and n → π* transitions. wikipedia.org The benzene (B151609) ring itself exhibits characteristic π → π* transitions, typically a very strong E-band around 200 nm and a weaker, fine-structured B-band around 255 nm. wikipedia.orgspcmc.ac.in The key chromophores and auxochromes in this compound are:
Benzoic Acid Moiety: This part contains the phenyl ring and the carboxylic acid group (-COOH). The carboxyl group itself has a π-system and non-bonding electrons (n-electrons) on the oxygen atoms.
4-Bromoaniline (B143363) Moiety: This consists of a phenyl ring substituted with a bromine atom and an amino group (-NH-).
Bridging Amine (-NH-): The nitrogen atom's lone pair can participate in conjugation with both aromatic rings, influencing the electronic structure.
Substituents: The carboxylic acid and the bromine atom act as auxochromes. The bromine atom, with its lone pairs, can participate in resonance and, due to its mass and polarizability, typically induces a bathochromic shift (a shift to longer wavelengths) and sometimes a hyperchromic effect (an increase in absorption intensity) on the π → π* transitions of the phenyl ring. uobabylon.edu.iq
X-ray Crystallography and Solid-State Structural Determination
While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, extensive crystallographic work on closely related N-aryl anthranilic acid derivatives provides a robust framework for understanding its solid-state structure. researchgate.net For example, the crystal structures of analogues such as 4-(3-chloroanilino)benzoic acid and 4-methyl-2-(o-tolylamino)benzoic acid have been determined. researchgate.net
A common and defining feature in the crystal structures of N-aryl anthranilic acids is the formation of hydrogen-bonded dimers. Typically, the carboxylic acid groups of two molecules interact via strong O—H···O hydrogen bonds to form a centrosymmetric dimer, a motif frequently observed in carboxylic acids. researchgate.net
Furthermore, a study on a sulfonamide analogue, 2-(3-(N-(4-bromophenyl)sulfamoyl)-4-methylbenzamido)benzoic acid, revealed that the 4-bromophenyl group plays a crucial role in molecular packing by occupying a specific hydrophobic pocket within the crystal lattice. nih.gov This indicates that the bromo-substituent is a key determinant of the supramolecular architecture. The crystallographic analysis of various N-aryl anthranilic acids has shown that they can form distinct supramolecular structures, most commonly characterized as trans-anti and, more rarely, trans-syn dimeric arrangements. researchgate.net
The molecular conformation of this compound is characterized by a significant degree of non-planarity. Steric hindrance between the hydrogen atoms on the carbon atoms ortho to the bridging secondary amine group on both aromatic rings forces the rings to adopt a twisted conformation. researchgate.net
This twist is quantified by the dihedral angle between the mean planes of the two aromatic rings. In related structures, this angle is substantial. For example, in 4-methyl-2-(o-tolylamino)benzoic acid, the dihedral angle is 50.86 (5)°. researchgate.net Similarly, for 3-(4-bromophenyl)quinazolin-4(3H)-one, a related heterocyclic system, the dihedral angle between the quinazoline (B50416) and 4-bromophenyl rings is 47.6 (1)°. nih.gov It is therefore highly probable that this compound also exhibits a similarly twisted conformation in the solid state.
In addition to the intermolecular hydrogen bonds that form the dimers, an intramolecular hydrogen bond is often observed between the amine N-H group and the carbonyl oxygen of the carboxylic acid. This interaction helps to stabilize the molecular conformation. researchgate.net
| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |
|---|---|---|
| 4-Methyl-2-(o-tolylamino)benzoic acid | 50.86 (5) | researchgate.net |
| 4-(3-Chloroanilino)benzoic acid | 34.66 (6) | researchgate.net |
| 3-(4-Bromophenyl)quinazolin-4(3H)-one | 47.6 (1) | nih.gov |
The deprotonated form of this compound, 2-(4-bromoanilino)benzoate, can act as a ligand to form coordination complexes with various metal ions. While specific crystal structures for metal complexes of this particular ligand are not readily found in the literature, the coordination chemistry of the parent N-phenylanthranilic acid (NPA) is well-documented. researchgate.netmdpi.com
Metal complexes of NPA and its derivatives showcase a variety of coordination modes and resulting geometries. The carboxylate group is the primary site of coordination and can bind to a metal center in several ways:
Monodentate: One oxygen atom of the carboxylate group coordinates to the metal ion.
Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a chelate ring.
Bidentate Bridging: The carboxylate group bridges two different metal ions.
For example, hydrothermal reactions of NPA with transition metals have yielded complexes with diverse structures, including a trinuclear cadmium complex, [Cd1.5(NPA)3(2,2′-bipy)], and mononuclear zinc and manganese complexes, [Zn(NPA)2(2,2′-bipy)] and [Mn(NPA)2(Phen)2] respectively. researchgate.net In these examples, the NPA ligand exhibits different coordination modes, leading to varied structural motifs. The resulting coordination geometry around the metal ions is often a distorted octahedron or a square pyramid, depending on the metal and the other ligands present. researchgate.netresearchgate.netrsc.org It is anticipated that 2-(4-bromoanilino)benzoate would display similar coordination behavior, acting as a versatile ligand for the construction of polynuclear or mononuclear metal-organic complexes. scirp.orgnih.govmdpi.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is widely used to investigate the geometric, vibrational, and electronic characteristics of molecules like substituted benzoic acids.
The initial step in a computational study involves geometry optimization, where the molecule's lowest energy structure is determined. For compounds similar to 2-(4-Bromoanilino)benzoic acid, such as 2-amino-5-bromobenzoic acid and 4-bromo-3-(methoxymethoxy) benzoic acid, this is typically performed using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p). ijtsrd.comresearchgate.net This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional conformation of the molecule. For instance, in a related compound, 5-Bromo-2-(phenylamino)benzoic acid, the molecule is found to be twisted with a significant dihedral angle between the aromatic rings. researchgate.net
Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. The computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. nih.govnih.gov This analysis enables the assignment of specific vibrational modes (stretching, bending, torsion) to the observed spectral bands, confirming the presence of functional groups like C=O, N-H, and C-Br. ijtsrd.comstmarys-ca.edustmarys-ca.edu
Table 1: Representative Vibrational Mode Assignments for Substituted Benzoic Acids Data below is illustrative and based on findings for analogous compounds like 2-amino-5-bromobenzoic acid.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3300 - 2500 (broad) | Carboxylic acid hydroxyl group, often broadened by hydrogen bonding. |
| N-H Stretch | 3500 - 3300 | Amine group stretching. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |
| C=O Stretch | 1720 - 1680 | Carbonyl stretch of the carboxylic acid, strong intensity. |
| C=C Stretch (Aromatic) | 1625 - 1450 | Phenyl ring carbon-carbon stretching vibrations. |
| C-N Stretch | 1400 - 1200 | Stretching of the carbon-nitrogen bond. |
| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bond. |
Note: The exact wavenumbers for this compound would require specific calculation.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. semanticscholar.org For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, the calculated HOMO-LUMO energy gap was 4.46 eV, suggesting significant stability. researchgate.netsemanticscholar.org The energies of these orbitals are fundamental for calculating various quantum chemical descriptors. actascientific.comconicet.gov.ar
Table 2: Frontier Molecular Orbital (FMO) Data for an Analogous Compound (4-bromo-3-(methoxymethoxy) benzoic acid)
| Parameter | Energy (eV) |
| EHOMO | -6.45 |
| ELUMO | -1.99 |
| Energy Gap (ΔE) | 4.46 |
Source: Adapted from studies on similar bromo-substituted benzoic acids. researchgate.netsemanticscholar.org
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions.
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often located around electronegative atoms like oxygen. researchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote regions with near-zero potential. researchgate.net For molecules like this compound, the MEP surface would likely show negative potential around the carboxylic oxygen atoms and positive potential near the amine and hydroxyl hydrogen atoms, identifying these as the primary sites for intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from electron donation from filled (donor) orbitals to empty (acceptor) orbitals. conicet.gov.ar
Quantum Chemical Descriptors and Reactivity Analysis
From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. semanticscholar.org These descriptors, based on conceptual DFT, provide a framework for predicting how a molecule will behave in a chemical reaction. actascientific.comconicet.gov.ar
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron flow from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). actascientific.com
The calculated values of these descriptors for related bromo-benzoic acid derivatives help in predicting their reactivity profiles. researchgate.net
Table 3: Calculated Quantum Chemical Descriptors for an Analogous Compound Values are illustrative and based on theoretical studies of similar molecules.
| Descriptor | Formula | Typical Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.45 |
| Electron Affinity (A) | -ELUMO | 1.99 |
| Electronegativity (χ) | (I+A)/2 | 4.22 |
| Chemical Hardness (η) | (I-A)/2 | 2.23 |
| Chemical Softness (S) | 1/2η | 0.22 |
| Electrophilicity Index (ω) | μ²/2η | 3.98 |
Source: Derived from FMO energies presented in Table 2.
Molecular Dynamics and Monte Carlo Simulations for Adsorption Mechanisms
While specific adsorption studies for this compound are not prominent, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques used to investigate the adsorption mechanisms of similar organic molecules on various surfaces. arabjchem.org These methods are particularly applicable for understanding how this compound might interact with substrates in materials science or biological contexts.
Molecular Dynamics (MD) simulations model the atomic-level movement of a system over time by solving Newton's equations of motion. mdpi.com An MD simulation could be used to study the adsorption of this compound from a solvent onto a surface, revealing the dynamics of the process, the final orientation of the adsorbed molecule, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the adsorbed state. researchgate.net
Monte Carlo (MC) simulations use statistical methods to model complex systems. Grand Canonical Monte Carlo (GCMC) is a common technique for simulating adsorption by calculating the potential energy of the molecule-surface system and identifying the most favorable binding sites and configurations. nih.govuchicago.edu Such simulations could predict the adsorption isotherm and isosteric heat of adsorption for this compound on a given material, providing valuable data for applications like corrosion inhibition or the development of functionalized materials. arabjchem.orgupo.es
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. While specific molecular docking studies focused exclusively on this compound are not extensively detailed in the public domain, research on structurally similar benzoic acid and N-phenylanthranilic acid derivatives provides valuable insights into the potential interactions and binding affinities of this class of compounds with various biological targets.
Prediction of Binding Affinities and Modes
Molecular docking simulations predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the thermodynamic favorability of the ligand-protein interaction. Lower (more negative) scores typically indicate stronger and more stable binding.
Studies on various benzoic acid derivatives have shown a range of binding affinities against different protein targets. For instance, in a study investigating potential inhibitors for carbonic anhydrase, a triazole-substituted benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid, demonstrated a highly favorable binding energy of -9.4 kcal/mol, suggesting it could be an effective inhibitor. niscpr.res.in Similarly, research on para-aminobenzoic acid analogs identified compounds with good binding energies; for example, 4-amino-3-bromo-5-fluorobenzohydrazide showed a binding affinity of -7.3 kcal/mol against Acetylcholinesterase (AChE) and -6.8 kcal/mol against Butyrylcholinesterase (BChE). mdpi.com
In the context of antiviral research, various benzoic acid derivatives were screened against the SARS-CoV-2 main protease. The docking scores for simpler derivatives ranged from -29.59 kcal/mol for benzoic acid to -37.25 kcal/mol for syringic acid, indicating moderate binding. nih.gov This highlights how substitutions on the benzoic acid ring significantly influence binding affinity.
The following table summarizes the predicted binding affinities for several benzoic acid derivatives against various protein targets, illustrating the range of potential interactions.
| Compound/Derivative | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Carbonic anhydrase II (3FFP) | -9.4 |
| 4-Amino-3-bromo-5-fluorobenzohydrazide | Acetylcholinesterase (AChE) | -7.3 |
| 4-Amino-3-bromo-5-fluorobenzohydrazide | Butyrylcholinesterase (BChE) | -6.8 |
| Benzoic acid | SARS-CoV-2 Main Protease (6WNP) | -29.59 |
| Syringic acid | SARS-CoV-2 Main Protease (6WNP) | -37.25 |
| Gallic acid | SARS-CoV-2 Main Protease (6WNP) | -38.31 |
Identification of Key Amino Acid Residues Involved in Interactions
Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.
For ester derivatives of N-phenylanthranilic acid, the parent structure of this compound, molecular docking studies against the DNA gyrase of Escherichia coli and Staphylococcus aureus have been performed to understand their antibacterial activity. asianpubs.org These simulations predict the specific binding interactions that stabilize the compounds within the enzyme's active site.
In studies of benzoic acid derivatives targeting the SARS-CoV-2 main protease, key interactions were identified. The native ligand in the validated docking protocol formed eight hydrogen bonds with residues including CYS145, SER144, GLY143, HIS41, HIS164, and GLU166. mdpi.com Docking of other benzoic acid derivatives showed that they occupied similar binding poses, suggesting they may engage with some of these same critical residues. mdpi.com
The table below details some of the key amino acid interactions observed in docking studies of related compounds.
| Compound Class/Derivative | Protein Target | Key Interacting Amino Acid Residues | Primary Interaction Type |
|---|---|---|---|
| Ester derivatives of N-phenylanthranilic acid | DNA Gyrase | (Not specified in abstract) | (Not specified in abstract) |
| Boceprevir (Reference Ligand) | SARS-CoV-2 Main Protease | CYS145, SER144, GLY143, HIS41, HIS164, GLU166 | Hydrogen Bonding |
These computational investigations on related structures underscore the utility of molecular docking in elucidating the binding mechanisms of this compound and its analogs, providing a foundation for designing more potent and selective molecules for various therapeutic targets.
Coordination Chemistry and Supramolecular Interactions
Chelation Behavior and Coordination Modes of Anilino-Benzoic Acid Ligands
Anilino-benzoic acid derivatives are recognized for their versatile chelating capabilities, acting as ligands that can bind to a central metal ion through multiple atoms. This chelation leads to the formation of stable, cyclic structures known as metal complexes.
In complexes involving anilino-benzoic acid and its derivatives, the ligand typically exhibits bidentate coordination. This mode of binding involves two donor atoms from the ligand simultaneously coordinating to a single metal center. For 2-(4-Bromoanilino)benzoic acid, the primary donor atoms are the nitrogen atom of the amino group and an oxygen atom from the deprotonated carboxylate group. This (N, O) donor set allows the ligand to form a stable chelate ring with the metal ion. Schiff bases derived from aminobenzoic acids have also been shown to behave as bidentate ligands, coordinating through the imine nitrogen and a carbonyl oxygen atom. uobaghdad.edu.iq Similarly, studies on mixed-ligand complexes have demonstrated that anthranilic acid can act as a bidentate ligand, binding to metal ions through the ionized carboxyl group and the amino nitrogen atom. asrjetsjournal.orgasrjetsjournal.org
The coordination environment can result in various geometries for the final complex, such as octahedral or square pyramidal, depending on the metal ion and the presence of other co-ligands. chesci.com
A higher value for the stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. scispace.com The stability of complexes with a given ligand is influenced by the nature of the central metal ion and for a particular metal ion, the stability can be affected by substituents on the ligand. core.ac.uk For instance, the stability of complexes with substituted malonic acids follows the decreasing order of the first dissociation constants (pKa) of the acids. core.ac.uk While extensive databases of stability constants for various organic ligands exist, specific experimentally determined formation constants for this compound complexes are not readily found in the surveyed literature. iupac.org The determination of these values would require experimental techniques such as potentiometric titration.
Design Principles for Metal Complexes Featuring this compound
The rational design of metal complexes incorporating this compound hinges on leveraging its distinct structural features. The primary considerations are its bidentate (N, O) chelation site and the presence of functional groups capable of directing supramolecular assembly.
Key design principles include:
Control of Stoichiometry: The metal-to-ligand ratio is a critical parameter. A 1:1 or 1:2 stoichiometry is common, but varying this ratio can lead to different structural outcomes, including mononuclear, binuclear, or polymeric architectures. chesci.commdpi.com
Use of Ancillary Ligands: The introduction of secondary or auxiliary ligands can modify the coordination sphere of the metal ion and introduce new functionalities. These co-ligands can influence the final structure, for example, by bridging metal centers to form extended frameworks.
Exploitation of Supramolecular Interactions: The design process must account for the non-covalent interactions that will guide the self-assembly of the complexes in the solid state. The N-H and O-H groups are reliable hydrogen bond donors, while the carboxylate oxygens are acceptors. Furthermore, the bromine atom can participate in halogen bonding, providing an additional tool for directing the crystal packing.
By carefully controlling these factors, it is possible to synthesize metal-organic frameworks (MOFs) or coordination polymers with specific topologies and properties, such as porosity or luminescence.
Supramolecular Assembly and Crystal Engineering Principles
Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For this compound, hydrogen bonding and halogen bonding are the dominant forces governing its supramolecular assembly.
Hydrogen bonds are highly directional and are the primary interactions responsible for the formation of defined structural motifs in the solid state. In molecules containing carboxylic acid groups, a common and robust supramolecular synthon is the formation of a centrosymmetric dimer. This motif is created by a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules, resulting in a characteristic R²₂(8) ring pattern. nih.govresearchgate.netresearchgate.netresearchgate.net
Additionally, the N-H group of the aniline (B41778) moiety can act as a hydrogen bond donor, potentially forming N-H···O bonds with the carboxylate oxygen of a neighboring molecule. Intramolecular N-H···O hydrogen bonds are also observed, which can influence the conformation of the molecule itself. nih.govresearchgate.net These varied hydrogen bonding possibilities can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
Table 2: Examples of graph set notations for common hydrogen bond motifs observed in related benzoic acid structures. nih.govresearchgate.net
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom. The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl. nih.gov
In the crystal structure of this compound, the bromine atom can act as a halogen bond donor. The presence of an electron-withdrawing phenyl ring attached to the bromine enhances its ability to form halogen bonds. ijres.org This interaction is highly directional and can be a powerful tool in controlling crystal packing. Halogen bonds can compete with or act cooperatively with hydrogen bonds to define the final supramolecular arrangement. nih.govnih.gov In some structures of related bromo-substituted organic acids, short Br···Br contacts have also been observed, further contributing to the stability of the crystal lattice. researchgate.net The interplay between hydrogen and halogen bonding is therefore a critical consideration in predicting and engineering the solid-state architecture of this compound. nih.gov
Investigation of Molecular Interactions and Biological Activity Mechanisms
In Vitro Enzyme Inhibition Studies and Mechanistic Insights
N-phenylanthranilic acid and its derivatives are recognized as important pharmacophores in drug discovery, capable of interacting with various enzyme systems. nih.gov The specific substitution pattern of 2-(4-Bromoanilino)benzoic acid, featuring a bromine atom on the aniline (B41778) ring, influences its inhibitory potential and selectivity.
While direct inhibitory data for this compound against human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases), TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε) is not extensively detailed in the available literature, the activity of structurally related compounds provides a strong basis for its potential role as an inhibitor.
h-NTPDases: These enzymes are involved in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates. frontiersin.org Inhibitors of NTPDases are being investigated for applications in treating inflammation, cancer, and neurodegenerative diseases. frontiersin.org The development of potent and selective inhibitors often involves complex structures, such as anthraquinone derivatives. frontiersin.org
TBK1 and IKKε: These noncanonical IκB kinases are crucial in innate immunity and inflammatory signaling pathways. researchgate.net Their elevated activity has been linked to inflammatory diseases and metabolic disorders. researchgate.net Consequently, they have emerged as significant targets for therapeutic intervention. Small-molecule inhibitors targeting the ATP-binding site of these kinases have been developed. Although many inhibitors target both kinases, some show a degree of selectivity for TBK1. researchgate.net
The potency of enzyme inhibition by N-phenylanthranilic acid derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies on analogous compounds reveal key features necessary for activity.
The position of halogen substituents on the aniline ring is a critical determinant of biological activity. In a study on anthranilic acid derivatives as inhibitors of the enzyme MabA (FabG1), a brominated analog demonstrated potent inhibition with an IC50 value of 45 ± 6 µM. mdpi.com Notably, moving the bromine atom from the 5-position to the 4-position of the phenyl ring resulted in a compound with similar inhibitory activity, indicating that both locations are tolerated for halogen substitution. mdpi.com This suggests that the 4-bromo substitution in this compound is a favorable feature for enzyme interaction.
Furthermore, modifications to other parts of the molecule, such as the linker between the two aromatic rings, can significantly impact potency. For instance, replacing an amide linker with a sulfonamide was well-tolerated in the MabA inhibitor series, whereas methylation of the amide nitrogen decreased potency. mdpi.com
The following table details the SAR for various anthranilic acid derivatives against the enzyme MabA, highlighting the influence of different substituents.
| Compound | Modification from Parent Structure | IC50 (µM) |
|---|---|---|
| Compound 1 (3,4-dichloro, 5-iodo) | Reference Compound | 38 ± 6 |
| Compound 2 (3,4-dichloro, 5-bromo) | Iodine replaced with Bromine | 45 ± 6 |
| Compound 14 (3,4-dichloro, 4-bromo) | Bromine at position 4 instead of 5 | Similar to Cmpd 2 |
| Compound 3 (Methylated amide) | Amide nitrogen is methylated | >5x decrease in potency |
| Compound 4 (Sulfonamide linker) | Amide replaced with Sulfonamide | Potent as Cmpd 1 |
| Compound 6 (Thioamide linker) | Amide replaced with Thioamide | Tolerated |
In Vitro Antimicrobial Activity and Proposed Mechanistic Pathways
Anthranilic acid and its derivatives have been reported to possess a variety of biological activities, including antimicrobial effects. researchgate.net The core structure serves as a precursor for pharmacologically active molecules and can chelate with transition metals, which may contribute to its biological actions. researchgate.net
Derivatives of anthranilic acid have demonstrated significant antibacterial properties. researchgate.netnih.gov A study investigating several derivatives found that N-phenylanthranilic acid, the parent compound of this compound, showed significant antibacterial activity. nih.gov The introduction of halogen atoms, such as bromine, into molecular scaffolds is a known strategy to enhance antimicrobial potency. Studies on other classes of compounds, like flavonoids, have shown that the presence of bromine or chlorine atoms has a significant positive effect on their activity against bacteria. nih.gov The electronegativity of the halogen atom can increase the inhibitory effects on bacterial growth. nih.gov
The following table summarizes the antimicrobial activity of selected anthranilic acid derivatives.
| Compound | Significant Antibacterial Activity | Noticeable Antifungal Activity |
|---|---|---|
| Anthranilohydrazide | Yes | No |
| 3,4-dihydro-4-oxo-1,2,3-benzotriazine | Yes | No |
| Triazine-beta-naphthol adduct | Yes | No |
| N-phenyl anthranilic acid | Yes | No |
Despite the potential for antimicrobial action, research into the antifungal properties of N-phenylanthranilic acid derivatives has yielded different results. In a study where several anthranilic acid derivatives were synthesized and tested for antimicrobial activity, none of the tested compounds, including N-phenylanthranilic acid, showed any noticeable antifungal effect. nih.gov This suggests that the mechanism of action for this class of compounds may be specific to bacteria.
Antioxidant Activity and Free Radical Scavenging Mechanisms
Beyond enzyme inhibition and antimicrobial actions, 2-anilino benzoic acid derivatives have been investigated for their ability to counteract oxidative stress. nih.gov Oxidative stress is associated with the formation of advanced glycation end-products (AGEs), which can lead to cellular damage through the production of intracellular reactive oxygen species (ROS). nih.gov
In a study focused on the antiglycation potential of 2-anilino benzoic acid derivatives, compounds from this class were evaluated for their ability to inhibit fructose-mediated human serum albumin glycation. nih.gov The research identified these derivatives as effective antiglycation agents. The most promising compounds were found to ameliorate the elevated intracellular oxidative stress and the associated diminished proliferation of rat hepatocytes that occurs in response to AGEs. nih.gov This indicates that a key mechanism of antioxidant activity for the this compound scaffold is the mitigation of glycation-induced ROS production, thereby protecting cells from oxidative damage. nih.gov
Interactions with Biological Macromolecules at a Molecular Level
The biological activity of a compound is intrinsically linked to its ability to interact with specific biological macromolecules, such as proteins and enzymes. These interactions are governed by the three-dimensional structure of both the small molecule (ligand) and the macromolecule, as well as the physicochemical properties of the interacting functional groups.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in characterizing the binding site of a molecule like this compound. Although specific docking studies for this exact compound are not readily found, general principles derived from studies on related N-phenylanthranilic acid derivatives, such as fenamates, can provide a hypothetical model of interaction.
For this class of compounds, the binding site is often a hydrophobic pocket within the target protein, complemented by specific polar interactions. Key amino acid residues that are frequently implicated in the binding of N-aryl anthranilic acids include arginine, tyrosine, serine, and hydrophobic residues like leucine, valine, and isoleucine.
Hypothetical Binding Mode of this compound:
| Interacting Residue Type | Potential Interaction with this compound |
| Positively Charged (e.g., Arginine, Lysine) | Ionic bonding or salt bridge formation with the negatively charged carboxylate group. |
| Polar/Aromatic (e.g., Tyrosine, Phenylalanine) | π-π stacking interactions with the aromatic rings of the ligand. |
| Polar (e.g., Serine, Threonine) | Hydrogen bonding with the carboxylic acid or the secondary amine. |
| Hydrophobic (e.g., Leucine, Isoleucine, Valine) | Van der Waals forces and hydrophobic interactions with the aromatic rings. |
Site-directed mutagenesis is a powerful experimental technique used to validate the predictions of molecular docking. By substituting specific amino acid residues within the binding site and observing the effect on ligand binding or biological activity, researchers can confirm the importance of those residues. While no specific site-directed mutagenesis studies have been published for this compound, this methodology remains a critical tool for the precise characterization of its binding interactions. For instance, mutating a key arginine residue to a neutral alanine would be expected to significantly reduce the binding affinity of this compound if an ionic interaction is indeed critical.
The carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion. This negatively charged group is a strong hydrogen bond acceptor and can form potent ionic bonds (salt bridges) with positively charged amino acid residues such as arginine and lysine within the binding pocket. This interaction often serves as a primary anchor for the ligand.
The secondary amine (anilino) bridge provides a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation within the binding site. The N-H group can act as a hydrogen bond donor, forming interactions with nearby polar amino acid residues or the protein backbone.
The two aromatic rings (the benzoic acid ring and the 4-bromophenyl ring) contribute significantly to the binding through hydrophobic interactions and van der Waals forces with nonpolar regions of the binding site. The electron-rich π-systems of these rings can also participate in π-π stacking or π-cation interactions with aromatic or charged residues in the protein.
Summary of Functional Group Contributions:
| Functional Group | Potential Interactions | Significance in Binding |
| Carboxylic Acid | Ionic bonding, Hydrogen bonding | Primary anchoring group, crucial for high-affinity binding. |
| Secondary Amine | Hydrogen bonding, Provides flexibility | Fine-tunes positioning and adds to binding energy. |
| Aromatic Rings | Hydrophobic interactions, π-π stacking | Major contribution to binding through non-polar interactions. |
| Bromo Substituent | Hydrophobic interactions, Halogen bonding | Enhances lipophilicity and can form specific halogen bonds. |
Future Directions and Emerging Research Opportunities
Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The traditional synthesis of 2-(4-bromoanilino)benzoic acid, often relying on variations of the Ullmann condensation, has served as a reliable method for laboratory-scale production. However, these methods frequently involve harsh reaction conditions, stoichiometric amounts of copper catalysts, and high temperatures, which can limit their scalability and environmental sustainability. Future research is poised to address these limitations through the exploration of modern synthetic strategies.
Emerging research focuses on the development of more efficient and eco-friendly catalytic systems for C-N cross-coupling reactions. The use of palladium, copper, or even earth-abundant metal catalysts with specifically designed ligands could lead to milder reaction conditions, lower catalyst loadings, and higher yields. Furthermore, the principles of "green chemistry" are expected to drive the adoption of more benign solvents and energy-efficient processes, such as microwave-assisted or continuous-flow synthesis. These advancements would not only make the production of this compound more economically viable for potential large-scale applications but also significantly reduce its environmental footprint.
Application of Advanced Spectroscopic Techniques for Dynamic Molecular Processes
Standard spectroscopic techniques such as NMR and FT-IR have been instrumental in confirming the static molecular structure of this compound. However, the dynamic behavior of the molecule, including conformational changes, intermolecular interactions in solution, and excited-state dynamics, remains largely unexplored. The application of advanced spectroscopic methods is crucial for a more complete understanding of its molecular processes.
Techniques like two-dimensional NMR (2D-NMR) can provide deeper insights into the spatial relationships between atoms, revealing subtle conformational preferences and intramolecular hydrogen bonding dynamics. Time-resolved spectroscopy, operating on femtosecond or picosecond timescales, could be employed to study the molecule's behavior upon photoexcitation, which is critical for understanding its photophysical properties and potential applications in materials science. These advanced analytical approaches will provide a cinematic view of the molecule in action, moving beyond the static snapshot offered by conventional methods.
Predictive Modeling and Machine Learning Integration in Compound Design and Property Prediction
The convergence of computational chemistry and artificial intelligence offers a transformative approach to the study of this compound and its derivatives. Predictive modeling, through techniques like Density Functional Theory (DFT), can already provide valuable insights into the molecule's electronic structure, vibrational frequencies, and reactivity.
The next frontier lies in the integration of machine learning (ML) and quantitative structure-activity relationship (QSAR) models. By training algorithms on existing datasets of similar compounds, ML models could predict the biological activity, toxicity, and physicochemical properties of novel derivatives of this compound with remarkable speed and accuracy. This in silico approach can drastically reduce the time and cost associated with traditional trial-and-error laboratory synthesis and screening. Such predictive power will enable the rational design of new compounds with optimized properties for specific therapeutic or material science applications.
Elucidation of Complex Supramolecular Architectures with Tunable Properties
The solid-state arrangement of this compound, governed by intermolecular forces like hydrogen bonds and halogen bonds, gives rise to its specific crystalline architecture. Understanding and controlling this supramolecular assembly is a key area for future research with significant implications for its material properties, such as solubility, stability, and bioavailability.
Crystal engineering, the rational design of crystalline solids, can be employed to create novel solid forms of this compound, including co-crystals and polymorphs, with tailored properties. By introducing carefully selected co-forming molecules, it may be possible to modulate the crystal packing and, consequently, the physical characteristics of the material. Advanced characterization techniques, such as single-crystal X-ray diffraction, will be essential in elucidating these complex three-dimensional structures. The ability to engineer supramolecular architectures with tunable properties opens up new avenues for the development of advanced materials based on this compound.
Deeper Mechanistic Investigations of Biological Interactions at the Atomic Level
While preliminary studies may suggest certain biological activities for this compound, a detailed, atomic-level understanding of its interactions with biological targets is largely missing. Future research must focus on moving beyond initial observations to a precise characterization of its mechanism of action.
Q & A
Basic: What are the key functional groups in 2-(4-Bromoanilino)benzoic acid, and how are they characterized experimentally?
Answer:
The compound contains a benzoic acid core, a 4-bromoanilino substituent, and an amide linkage. Key characterization methods include:
- FTIR spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1700 cm⁻¹), and N–H bending (amide I/II bands) .
- NMR spectroscopy : -NMR reveals aromatic proton splitting patterns (e.g., para-substituted bromine in the anilino group) and carboxylic acid proton exchange broadening. -NMR distinguishes carbonyl carbons (~170 ppm) and bromine-substituted aromatic carbons .
- Mass spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]⁺ at 292.08 Da) and fragmentation patterns to validate the structure .
Basic: What synthetic strategies are employed to prepare this compound?
Answer:
A common route involves:
Coupling Reaction : React 4-bromoaniline with 2-chlorobenzoic acid or its activated ester (e.g., using DCC/DMAP) to form the amide bond.
Purification : Crystallization from ethanol/water mixtures improves yield and purity.
Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by HPLC .
Advanced: How do hydrogen-bonding patterns influence the crystallization and stability of this compound?
Answer:
Hydrogen bonding governs molecular packing in crystals. Key steps for analysis:
- Graph Set Analysis : Classify interactions (e.g., intramolecular N–H···O bonds forming S(6) motifs) and intermolecular O–H···O/N–H···O bonds creating dimers or chains .
- SHELX Refinement : Use single-crystal XRD data to model hydrogen-bond geometries (bond lengths/angles) and assess thermal displacement parameters for stability insights .
- Thermogravimetric Analysis (TGA) : Correlate hydrogen-bond network density with decomposition temperatures .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in NMR)?
Answer:
Contradictions may arise from dynamic processes or impurities. Methodological approaches:
- Variable Temperature NMR : Detect rotational barriers in the amide group or tautomerism by analyzing signal coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and assign proton environments unambiguously.
- High-Resolution Mass Spectrometry (HRMS) : Rule out isotopic interference from bromine (e.g., splitting) .
- Recrystallization : Eliminate impurities (e.g., unreacted starting materials) using solvent gradients .
Advanced: What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize transition states (e.g., bromine displacement by nucleophiles) using B3LYP/6-31G(d) basis sets.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., bromine’s σ-hole) prone to attack .
- Kinetic Isotope Effects (KIE) : Compare experimental and computed KIEs to validate mechanisms (e.g., SNAr vs. radical pathways) .
Advanced: How can researchers design experiments to study the compound’s metabolic stability in biological systems?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) and quantify degradation via LC-MS/MS .
- Isotope-Labeling : Use -labeled benzoic acid to track metabolic pathways (e.g., hydroxylation or glucuronidation).
- Molecular Docking : Predict interactions with metabolic enzymes (e.g., UDP-glucuronosyltransferases) using AutoDock Vina .
Advanced: What strategies mitigate challenges in achieving high enantiopurity during asymmetric synthesis of derivatives?
Answer:
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to control stereochemistry during amide formation .
- Catalytic Asymmetric Methods : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) and validate purity (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
